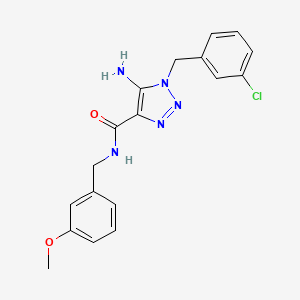

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the chlorobenzyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

The 1,2,3-triazole ring system is a prominent feature in medicinal chemistry due to its diverse biological activities. Compounds containing this moiety have been shown to exhibit:

- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have highlighted the potential of 5-amino-1,2,3-triazoles as anticancer agents through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : Triazole compounds are known for their antifungal and antibacterial properties. They act by disrupting the synthesis of essential cellular components in pathogens. The specific compound discussed has shown promise against various microbial strains .

- Antiviral Effects : Some triazole derivatives have demonstrated activity against viral infections by interfering with viral replication processes. This aspect is particularly relevant in the context of emerging viral diseases .

The specific compound has been studied for its potential in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes can help increase the levels of acetylcholine in the brain, potentially improving cognitive function .

Table 1: Biological Activities of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, including:

- Click Chemistry : This method allows for the efficient formation of triazole compounds via the reaction between azides and alkynes under mild conditions. This approach is favored for its simplicity and high yield .

- Green Chemistry Approaches : Recent advancements have employed environmentally friendly methods for synthesizing triazole derivatives, such as mechanochemical techniques that minimize solvent use and energy consumption .

Table 2: Synthetic Methods for Triazole Derivatives

| Synthesis Method | Description | Advantages |

|---|---|---|

| Click Chemistry | Reaction of azides with alkynes | High yield, mild conditions |

| Green Chemistry | Mechanochemical synthesis without solvents | Environmentally friendly |

Case Studies

Several studies have explored the applications of triazole compounds similar to this compound:

- A study demonstrated that a related triazole derivative significantly inhibited cancer cell lines in vitro, showcasing its potential as an anticancer agent .

- Another research highlighted the compound's effectiveness against specific bacterial strains, suggesting its use as a novel antimicrobial agent .

Mécanisme D'action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and chemical properties.

5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorobenzyl group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the 3-chlorobenzyl and 3-methoxybenzyl groups in 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can enhance its binding affinity to specific targets, increase its stability, and modulate its reactivity in various chemical reactions.

Activité Biologique

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN5O2 with a molecular weight of approximately 371.83 g/mol. The structure includes:

- An amino group

- A triazole ring

- Aromatic substituents (chlorobenzyl and methoxybenzyl groups)

These functional groups contribute to its unique chemical properties and biological activity.

The biological activity of triazole derivatives often involves interactions with specific enzymes or receptors. While detailed mechanisms for this specific compound are not extensively documented, triazoles are generally known to:

- Inhibit enzymes involved in various metabolic pathways

- Modulate receptor activity

- Interact with cellular signaling pathways

The presence of the chlorobenzyl and methoxybenzyl groups may enhance lipophilicity and alter binding interactions within biological systems, potentially leading to increased efficacy against certain targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Triazole derivatives have been evaluated for their antimicrobial properties. For instance:

- Study Findings : A study demonstrated that triazole analogs showed significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Activity

Triazoles have also been investigated for their anticancer potential:

- Case Study : A related compound exhibited cytotoxic effects on cancer cell lines, indicating that structural modifications could enhance antitumor efficacy .

Antiparasitic Activity

Some triazole derivatives have shown promise against parasitic infections:

- Research Insights : Triazole-based hybrids were evaluated for their trypanocidal activity against Trypanosoma cruzi, with some analogs demonstrating potent effects .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a fluorobenzyl group | Exhibited significant antimicrobial activity |

| 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Substituted with bromine | Demonstrated anticancer properties |

| 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Chlorobenzyl group present | Investigated for antiparasitic effects |

Propriétés

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZMVYCHHQAXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.